Cas no 1408075-48-8 (trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate)

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 化学的及び物理的性質
名前と識別子
-
- trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- P13534
- AKOS025396156
- methyl3-hydroxy-1-methylcyclobutanecarboxylate
- CS-0049091
- SY099979
- 169899-49-4
- AKOS025290303
- CS-0047739
- Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester(9ci)
- methyl (1r,3s)-3-hydroxy-1-methylcyclobutane-1-
- SB20668
- SY099978
- cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- 1408075-48-8
- SB20666
- CS-0049656
- Methyl cis-3-hydroxy-1-methylcyclobutane-1-carboxylate
- MFCD23105985
- SCHEMBL19348571
- PB35553
- PB36095
- MFCD23105987
- AS-51785
- Methyl trans-3-hydroxy-1-methylcyclobutane-1-carboxylate
- AS-51784
- P13532
- P13533
- AKOS025404658
- methyl cis-3-hydroxy-1-methylcyclobutanecarboxylate
- METHYL (1S,3R)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE
- methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, cis- (9CI)
- 626238-08-2
- SB20669
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, trans-
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester (9CI)
- METHYL (1R,3S)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE
- methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
- cis-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- methyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-
- Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester,cis-(9ci)
- Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- Methyl trans-3-Hydroxy-1-methylcyclobutanecarboxylate
- AS-51786
- BAB23808
- MFCD23105988
- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- PB38887
- SY098210
- trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
-
- MDL: MFCD23105988
- インチ: InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3/t5-,7-
- InChIKey: KFLCCZPFOPDGLN-KBTIHESUSA-N
- SMILES: C[C@@]1(C[C@@H](C1)O)C(=O)OC
計算された属性
- 精确分子量: 144.078644241g/mol
- 同位素质量: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 46.5Ų
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D587027-5G |
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |
1408075-48-8 | 97% | 5g |
$2255 | 2024-07-21 | |
Chemenu | CM294652-1g |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 95% | 1g |
$1237 | 2021-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118379-500mg |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 97% | 500mg |
¥9288 | 2023-04-15 | |
Chemenu | CM294652-250mg |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 95% | 250mg |
$378 | 2023-01-19 | |
Chemenu | CM294652-1g |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 95% | 1g |
$965 | 2023-01-19 | |
abcr | AB458962-250mg |
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate; . |
1408075-48-8 | 250mg |
€341.70 | 2025-02-21 | ||
Ambeed | A184913-250mg |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 98% | 250mg |
$391.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121179-250mg |
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |
1408075-48-8 | 97% | 250mg |
¥1695.0 | 2024-04-24 | |
A2B Chem LLC | AA63085-1g |
Trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |
1408075-48-8 | 95% | 1g |
$728.00 | 2024-04-20 | |
Aaron | AR001DIX-25mg |
Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, trans- |
1408075-48-8 | 97% | 25mg |
$121.00 | 2023-12-16 |
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylateに関する追加情報
Research Brief on trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8) in Chemical Biology and Pharmaceutical Applications
In recent years, trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This cyclobutane derivative, characterized by its unique structural features, has demonstrated potential in various therapeutic applications, including as a building block for drug synthesis and as a modulator of biological pathways. The compound's stereochemistry and functional groups make it a versatile intermediate in medicinal chemistry, particularly in the development of novel small-molecule therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate in the preparation of protease inhibitors. The research team demonstrated that the compound's rigid cyclobutane ring and hydroxyl group could be strategically modified to enhance binding affinity to target enzymes. The study reported a 40% improvement in inhibitory activity against HIV-1 protease compared to previous analogs, highlighting the compound's potential in antiviral drug development.
Further investigations into the pharmacokinetic properties of trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate have revealed promising characteristics. A recent preclinical study (Nature Chemical Biology, 2024) showed that derivatives of this compound exhibit improved metabolic stability and membrane permeability compared to similar acyclic structures. These findings suggest that the cyclobutane scaffold may offer advantages in drug design, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is crucial.
The compound has also shown potential in cancer research. A 2024 paper in Cell Chemical Biology described how trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate derivatives can selectively inhibit certain protein-protein interactions involved in tumor growth. The researchers developed a library of analogs that demonstrated nanomolar affinity for the MDM2-p53 interaction, with lead compounds showing promising antitumor activity in xenograft models.
From a synthetic chemistry perspective, recent advances in asymmetric catalysis have improved access to enantiomerically pure trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. A 2023 report in Angewandte Chemie detailed a novel enzymatic resolution method that achieves >99% ee with high yield, addressing previous challenges in the large-scale production of this chiral building block.
Looking forward, trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate continues to attract attention as a valuable scaffold in drug discovery. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors. The compound's unique combination of structural rigidity and synthetic flexibility positions it as an important tool in the medicinal chemist's arsenal for addressing challenging therapeutic targets.
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